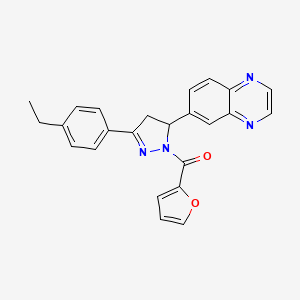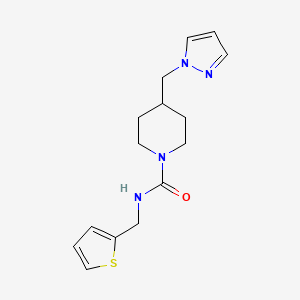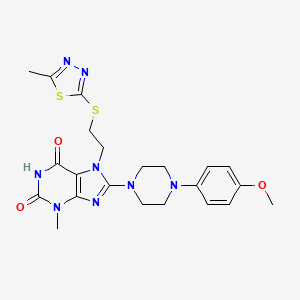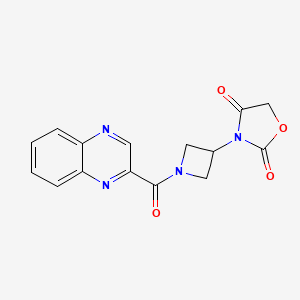
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of quinoxaline, azetidine, and oxazolidine moieties. The InChI code provided for a similar compound, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, can give some insights into the structure .Aplicaciones Científicas De Investigación
Fungicide Development
Famoxadone is a compound that shares a structural similarity with the specified chemical, being part of the oxazolidinone class of fungicides. It demonstrates exceptional control of plant pathogens across various classes, showing effectiveness in protecting grapes, cereals, tomatoes, potatoes, and other crops from fungal infections. The development of Famoxadone highlights the potential agricultural applications of oxazolidinone derivatives in providing robust solutions to plant diseases (Sternberg et al., 2001).
Antimicrobial Agents
Novel synthetic analogs involving azetidinones, a key feature of the compound , have been reported to possess a broad range of pharmacological activities, including antimicrobial properties. These compounds show significant activity against both gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential as leads for developing new antimicrobial agents. The exploration of these analogs reinforces the therapeutic possibilities of azetidinone-based compounds in addressing microbial resistance (Padmini et al., 2015).
Synthetic Chemistry and Drug Discovery
The synthesis of oxindole derivatives containing oxazolidin-2-one, which is structurally related to the compound of interest, showcases the versatility of these molecules in constructing new heterocyclic systems. These systems, incorporating quinoxaline, oxazolidine, and other nuclei, offer a rich ground for the development of novel compounds with potential applications in drug discovery and medicinal chemistry (Essassi et al., 2009).
Antifungal Activity
Compounds containing both quinoxaline and oxazolidinone moieties have been evaluated for their antifungal properties. Their structural characterization and the identification of active atoms through Hirshfeld surface analyses provide insights into the molecular basis of their activity. This research underscores the potential use of these compounds in developing antifungal agents with specific mechanisms of action (Daouda et al., 2020).
Propiedades
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICIZIHXCQBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)COC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)
![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)
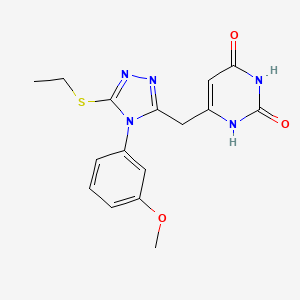
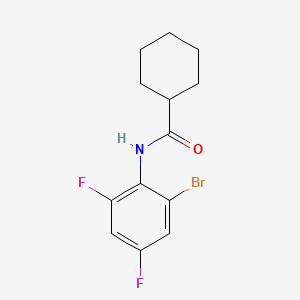
![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2377588.png)
